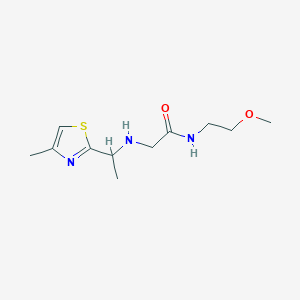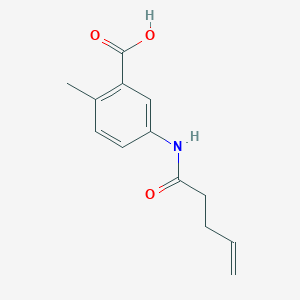
2-Methyl-5-(pent-4-enamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(pent-4-enamido)benzoic acid is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid, featuring a methyl group and a pent-4-enamido substituent on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pent-4-enamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Amidation: The carboxylic acid group of 2-methylbenzoic acid is converted to an amide using pent-4-enamine under appropriate reaction conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(pent-4-enamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Aplicaciones Científicas De Investigación
2-Methyl-5-(pent-4-enamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(pent-4-enamido)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoic acid: A simpler derivative lacking the pent-4-enamido group.
5-Aminobenzoic acid: Contains an amino group instead of the pent-4-enamido group.
4-Methylbenzoic acid: Similar structure but with the methyl group in a different position.
Uniqueness
2-Methyl-5-(pent-4-enamido)benzoic acid is unique due to the presence of both a methyl group and a pent-4-enamido substituent on the benzene ring
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-methyl-5-(pent-4-enoylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO3/c1-3-4-5-12(15)14-10-7-6-9(2)11(8-10)13(16)17/h3,6-8H,1,4-5H2,2H3,(H,14,15)(H,16,17) |
Clave InChI |
YUIRDTZOLPHENT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)

![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14909106.png)
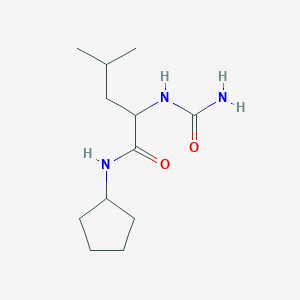
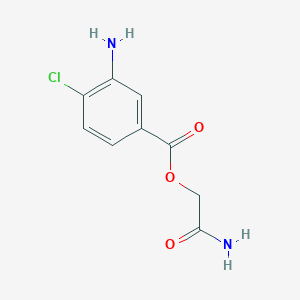
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid](/img/structure/B14909121.png)
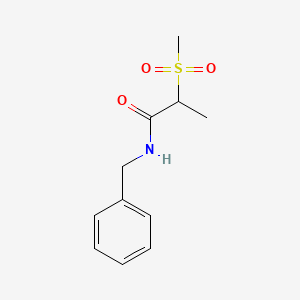



![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)
